molecular formula C22H25NO5 B5825867 4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER

4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER

Cat. No.: B5825867
M. Wt: 383.4 g/mol
InChI Key: PYSCJCJAWSRBNQ-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid esterified with a cyclohexyl group and substituted with a 3,4-dimethoxybenzoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophiles like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

    Hydrolysis: 4-(3,4-Dimethoxybenzoylamino)benzoic acid and cyclohexanol.

    Oxidation: 4-(3,4-Dihydroxybenzoylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate, particularly in the field of anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: Could modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoyl Chloride: Used as a precursor in the synthesis of 4-(3,4-DIMETHOXY-BENZOYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER.

    4-Aminobenzoic Acid: Another precursor used in the synthesis.

    Cyclohexanol: Used in the esterification step.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

cyclohexyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-26-19-13-10-16(14-20(19)27-2)21(24)23-17-11-8-15(9-12-17)22(25)28-18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSCJCJAWSRBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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